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Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization

of E-3-hydroxy-apatinib, a major active metabolite of the vascular endothelial growth factor

receptor-2 (VEGFR-2) inhibitor, apatinib. While a de novo chemical synthesis protocol is not

widely published, this document outlines a standard methodology for its biological generation

via in vitro metabolism of the parent drug. Detailed protocols for the characterization of E-3-

hydroxy-apatinib using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are

provided, along with a summary of its key physicochemical and pharmacokinetic properties.

Furthermore, this guide illustrates the pertinent biological pathways associated with apatinib

and its metabolites, offering valuable insights for researchers in drug metabolism,

pharmacokinetics, and oncology.

Introduction
Apatinib, a potent and selective small-molecule tyrosine kinase inhibitor of VEGFR-2, has

demonstrated significant anti-angiogenic and anti-tumor activity in a variety of solid tumors.[1]

The biotransformation of apatinib in humans is extensive, leading to several metabolites,

among which E-3-hydroxy-apatinib (also known as trans-3-hydroxy-apatinib or M1-2) is a major

circulating and active metabolite.[2] Understanding the synthesis, characterization, and

biological activity of this metabolite is crucial for a complete comprehension of apatinib's overall

pharmacological profile, including its efficacy and potential for drug-drug interactions.
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This guide serves as a technical resource for professionals engaged in the study of apatinib

and its metabolites. It consolidates available data on E-3-hydroxy-apatinib and presents it in a

structured and accessible format, complete with detailed experimental protocols and visual

diagrams of key processes and pathways.

Physicochemical and Pharmacokinetic Properties
A summary of the known quantitative data for E-3-hydroxy-apatinib is presented in the tables

below.

Table 1: Physicochemical Properties of E-3-Hydroxy-Apatinib

Property Value Reference

Molecular Formula C₂₄H₂₅N₅O₂ [3] (deduced)

Molecular Weight 415.49 g/mol [3] (deduced)

Stereochemistry

Trans configuration of the

hydroxyl group on the

cyclopentyl ring

[2]

Table 2: Pharmacokinetic Parameters of Apatinib and its Metabolites (Human Plasma)
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Analyte

Lower Limit
of
Quantificati
on (LLOQ)
(ng/mL)

Linear
Range
(ng/mL)

Intra-assay
Precision
(%)

Inter-assay
Precision
(%)

Accuracy
(%)

Apatinib 3.00 3.00 - 2000 < 11.3 < 13.8 -5.8 to 3.3

trans-3-

hydroxy-

apatinib (M1-

2)

3.00 3.00 - 2000 < 11.3 < 13.8 -5.8 to 3.3

cis-3-

hydroxy-

apatinib (M1-

1)

3.00 3.00 - 2000 < 11.3 < 13.8 -5.8 to 3.3

apatinib-25-

N-oxide (M1-

6)

3.00 3.00 - 2000 < 11.3 < 13.8 -5.8 to 3.3

cis-3-

hydroxy-

apatinib-O-

glucuronide

(M9-2)

3.00 3.00 - 2000 < 11.3 < 13.8 -5.8 to 3.3

Data adapted from a study on the simultaneous determination of apatinib and its major

metabolites.[2]

Synthesis of E-3-Hydroxy-Apatinib
A direct chemical synthesis for E-3-hydroxy-apatinib is not readily available in the public

domain. However, for research and analytical purposes, it can be generated through in vitro

metabolism of apatinib. This approach utilizes liver microsomes, which contain the necessary

cytochrome P450 enzymes responsible for the drug's biotransformation.
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Experimental Protocol: In Vitro Generation of E-3-
Hydroxy-Apatinib
Objective: To generate E-3-hydroxy-apatinib from apatinib using human liver microsomes for

subsequent characterization.

Materials:

Apatinib

Human Liver Microsomes (HLMs)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile (ACN)

Methanol (MeOH)

Incubator/shaker at 37°C

Centrifuge

Procedure:

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture

containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration

typically 0.5-1 mg/mL), and the NADPH regenerating system.

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the

temperature.

Initiation of Reaction: Add apatinib (dissolved in a small amount of organic solvent like

DMSO, with the final solvent concentration being low, e.g., <1%) to the pre-incubated

mixture to initiate the metabolic reaction. The final substrate concentration can be varied to

study reaction kinetics.
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Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period

(e.g., 60 minutes).

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

This will precipitate the proteins.

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for

10 minutes to pellet the precipitated proteins.

Sample Collection: Carefully collect the supernatant, which contains the parent drug and its

metabolites, including E-3-hydroxy-apatinib.

Analysis: The supernatant can be directly analyzed by LC-MS/MS or further purified if

necessary.

Preparation

Reaction Analysis

Apatinib Stock Solution

Incubate at 37°C

Human Liver Microsomes

NADPH Regenerating System

Phosphate Buffer (pH 7.4)

Terminate with Acetonitrile Centrifuge Collect Supernatant LC-MS/MS Analysis

Click to download full resolution via product page

Caption: Workflow for the in vitro generation of E-3-hydroxy-apatinib.
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Characterization of E-3-Hydroxy-Apatinib
The primary method for the identification and quantification of E-3-hydroxy-apatinib is Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high

sensitivity and selectivity, allowing for the detection of the metabolite in complex biological

matrices.

Experimental Protocol: LC-MS/MS Characterization
Objective: To identify and quantify E-3-hydroxy-apatinib in a sample matrix.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI)

source

Chromatographic Conditions (Example):

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient Elution: A suitable gradient to separate the metabolite from the parent drug and

other metabolites.

Flow Rate: 0.3 - 0.5 mL/min.

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Specific precursor-to-product ion transitions for E-3-hydroxy-apatinib and

an internal standard need to be determined. For apatinib, a reported transition is m/z 400.2

→ 329.2. The transition for E-3-hydroxy-apatinib would be expected at m/z 416.2, with

fragmentation patterns to be determined experimentally.

Source Parameters: Optimized parameters for capillary voltage, source temperature, and

gas flows.

Procedure:

Sample Preparation: As described in the in vitro generation protocol (Section 3.1).

Injection: Inject a small volume (e.g., 5 µL) of the sample supernatant onto the LC system.

Chromatographic Separation: The analytes are separated on the C18 column based on their

hydrophobicity.

Mass Spectrometric Detection: The eluent from the column is introduced into the ESI source.

The analytes are ionized, and the specific MRM transitions for E-3-hydroxy-apatinib and the

internal standard are monitored.

Data Analysis: The peak areas of the analyte and the internal standard are used to construct

a calibration curve and quantify the concentration of E-3-hydroxy-apatinib in the sample.
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Caption: Experimental workflow for the LC-MS/MS characterization.

Biological Context: Signaling Pathway
Apatinib exerts its anti-angiogenic effects primarily by inhibiting the VEGFR-2 signaling

pathway.[4] This inhibition prevents the proliferation and migration of endothelial cells, which

are essential for tumor neovascularization.[1] While the specific activity of E-3-hydroxy-apatinib

on this pathway requires further detailed investigation, as an active metabolite, it is presumed

to contribute to the overall pharmacological effect of the parent drug by also targeting VEGFR-

2.
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Caption: Apatinib's inhibition of the VEGFR-2 signaling pathway.

Conclusion
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This technical guide has provided a detailed overview of the synthesis and characterization of

E-3-hydroxy-apatinib. While a de novo chemical synthesis is not established in the literature, a

robust method for its generation through in vitro metabolism has been presented. The guide

also offers a comprehensive protocol for its characterization using LC-MS/MS, a highly

sensitive and specific analytical technique. The provided diagrams and data tables serve as a

quick reference for researchers. A deeper understanding of the synthesis, properties, and

biological activity of E-3-hydroxy-apatinib is essential for the continued development and

optimization of apatinib as a therapeutic agent in oncology. Further research into the specific

pharmacological and toxicological profile of this major metabolite is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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